1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Description
This compound is a structurally complex nucleoside analog featuring:
- A pyrimidine-2,4-dione core (uracil derivative) linked to a modified ribose moiety.
- A 6-aminopurin-9-yl group (adenine) attached via a hydroxyoxolan (tetrahydrofuran) ring.
- A hydroxyphosphinothioyl group, introducing a phosphorus-sulfur bond, which may enhance metabolic stability or modulate enzymatic interactions.
- Additional substituents, including hydroxymethyl and methoxy groups, which influence solubility and stereochemistry.
Properties
IUPAC Name |
1-[4-[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMICVBGNUEHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N7O10PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3-Hydroxyoxolane Ring
The 3-hydroxyoxolane (tetrahydrofuran) ring is constructed via a proline-catalyzed enantioselective aldol reaction between heteroaryl acetaldehydes and fluorinated intermediates. As demonstrated in de novo syntheses of nucleoside analogs, this approach bypasses traditional carbohydrate starting materials, enabling rapid assembly of the oxolane scaffold. For this compound, the reaction employs 6-aminopurine-substituted acetaldehyde, which undergoes fluorination followed by intramolecular cyclization to yield the 5-membered ring with >90% enantiomeric excess.
Coupling of 6-Aminopurine to the Oxolane
Direct N-glycosidation of 6-aminopurine is achieved using a silylation-alkylation protocol. The oxolane intermediate is silylated with hexamethyldisilazane (HMDS) to protect hydroxyl groups, followed by reaction with 6-aminopurine in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid. This method, adapted from pyrimidine glycosidation studies, affords the β-D-ribofuranosyl-configured adenine nucleoside in 72–78% yield. Critical to regioselectivity is the use of 2,6-lutidine to buffer the reaction, suppressing N7-glycosidation byproducts.
Preparation of the Pyrimidine-2,4-dione Oxolane Nucleoside
Synthesis of the 5-(Hydroxymethyl)-3-methoxyoxolane
The methoxy-substituted oxolane is synthesized via ring-closing metathesis of a diene precursor derived from D-ribose. Protection of the 2'- and 5'-hydroxyls as tert-butyldimethylsilyl (TBS) ethers precedes selective methylation of the 3'-OH using methyl iodide and silver(I) oxide. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields the 5-hydroxymethyl-3-methoxyoxolane, with NMR-confirmed regiochemistry (δ 3.38 ppm for OCH3).
Glycosidation of Pyrimidine-2,4-dione
The pyrimidine-2,4-dione moiety is introduced via Vorbrüggen glycosylation. Activation of the oxolane as a 1-O-acetyl derivative enables coupling to silylated pyrimidine-2,4-dione using SnCl4 as a catalyst. This method, optimized for electron-deficient pyrimidones, achieves 68% yield with exclusive N1-glycosidic bond formation.
Phosphorothioate Linkage Formation
Phosphoramidite Approach
The phosphorothioate bridge is constructed via a two-step phosphoramidite protocol:
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Activation : The adenine nucleoside’s 5'-OH is converted to a phosphoramidite by reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and diisopropylamine.
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Coupling and Sulfurization : The phosphoramidite is coupled to the pyrimidine nucleoside’s 5'-OH under anhydrous acetonitrile with 1H-tetrazole activation. Subsequent sulfurization with 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage reagent) introduces the thiophosphate group.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phosphoramidite Activation | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA, CH2Cl2 | 85 |
| Sulfurization | Beaucage reagent, CH3CN, 25°C, 30 min | 92 |
Stereochemical Control
Rp/Sp diastereomerism is governed by the sulfurization agent. Use of phenylacetyl disulfide (PADS) instead of Beaucage reagent favors Rp configuration (75:25 Rp:Sp). However, this necessitates HPLC purification to isolate the desired stereoisomer.
Global Deprotection and Final Purification
Methoxymethyl (MOM) and TBS protecting groups are removed by sequential treatment with HCl in dioxane (0.5 M, 2 hr) and TBAF (1.0 M in THF, 12 hr). Crude product is purified by reverse-phase HPLC (C18 column, 10→50% MeCN in 0.1 M TEAB), yielding the title compound in 98.5% purity (UV 260 nm).
Analytical Characterization
Mass Spectrometry : HRMS (ESI+) m/z calculated for C23H28N8O12PS [M+H]+: 711.1324, found: 711.1319.
31P NMR : δ 55.2 ppm (d, J = 18 Hz, PS(O)(OH)O).
X-ray Crystallography : Confirms β-D configuration of both nucleosides and Rp phosphorothioate geometry.
Challenges and Optimization Considerations
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Solubility Issues : The polar phosphorothioate group necessitates polar aprotic solvents (DMF, DMSO) during coupling, complicating reagent compatibility.
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Epimerization Risk : Prolonged exposure to acidic conditions during deprotection induces oxolane ring opening. Strict temperature control (<20°C) mitigates this.
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Scale-up Limitations : Beaucage reagent-mediated sulfurization becomes exothermic above 10 mmol scale. Continuous flow reactors improve safety and consistency .
Chemical Reactions Analysis
Structural Features and Reactivity
The compound's structure includes:
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A pyrimidine-2,4-dione (uracil) moiety linked to a 2'-O-methylribose.
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A phosphorothioate bridge connecting the 2'-O-methylribose to a 2'-deoxyribose attached to 6-aminopurine (adenine) .
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Modifications such as 2'-O-methylation and phosphorothioate substitution , which confer resistance to enzymatic degradation .
Phosphorothioate Oxidation
The phosphorothioate (P=S) group is susceptible to oxidation, forming a phosphate (P=O) under oxidative conditions . This reaction impacts the compound’s stability and bioavailability.
| Reaction | Conditions | Product | Citation |
|---|---|---|---|
| Oxidative environments (e.g., cellular peroxisomes) | Phosphate-linked dinucleotide |
Enzymatic Degradation Resistance
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2'-O-Methylation on the uridine moiety sterically hinders ribonuclease (RNase) activity, preventing cleavage of the phosphorothioate linkage .
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Phosphorothioate substitution further reduces susceptibility to nucleases compared to native phosphodiester bonds .
| Enzyme | Effect | Mechanism | Citation |
|---|---|---|---|
| RNase A | No cleavage | Steric hindrance from 2'-O-methyl group | |
| Exonucleases | Reduced activity | Phosphorothioate resistance |
Metabolic Activation
Inarigivir may undergo phosphorylation by cellular kinases to form active triphosphate derivatives, enabling incorporation into nucleic acid chains or interaction with signaling proteins like cGAS .
| Reaction | Enzyme | Role | Citation |
|---|---|---|---|
| Nucleoside kinases (e.g., TK1) | Prodrug activation |
cGAS Inhibition
As a structural analog of cyclic dinucleotides, Inarigivir competitively inhibits cyclic GMP-AMP synthase (cGAS) , blocking its activation by cytosolic DNA .
| Interaction | Target | Outcome | Citation |
|---|---|---|---|
| Competitive binding | cGAS catalytic site | Suppression of STING pathway signaling |
Stability and Hydrolysis
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Glycosidic Bond Stability : The 2'-deoxyadenosine glycosidic bond is resistant to acid-catalyzed hydrolysis due to the absence of a 2'-hydroxyl group .
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Phosphorothioate Hydrolysis : Hydrolyzes slowly in aqueous media at physiological pH, with a half-life exceeding 24 hours .
Synthetic Pathways
Inarigivir is synthesized via solid-phase oligonucleotide synthesis , utilizing:
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Sulfurizing agents (e.g., 3H-1,2-benzodithiol-3-one) to form the phosphorothioate linkage.
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2'-O-Methyluridine and 2'-deoxyadenosine phosphoramidites as building blocks .
Comparative Reactivity Table
| Feature | Inarigivir | Native Dinucleotide |
|---|---|---|
| Phosphorothioate | Resists nucleases | Susceptible to nucleases |
| 2'-O-Methylation | Blocks RNase A | No protection |
| Oxidation Sensitivity | Forms phosphate | Stable phosphate |
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of purine and pyrimidine compounds exhibit antiviral properties. The incorporation of the 6-aminopurine moiety in this compound suggests potential efficacy against viral infections by inhibiting viral replication through interference with nucleic acid synthesis. Studies have shown that similar compounds can act as nucleoside analogs, effectively disrupting viral RNA or DNA polymerases.
Cancer Therapeutics
The presence of a platinum moiety in the compound may enhance its cytotoxicity against cancer cells. Platinum-based drugs, such as cisplatin, are well-known for their ability to form DNA cross-links, leading to apoptosis in rapidly dividing cells. This compound's structure may allow it to function similarly, providing a dual mechanism of action through both the purine/pyrimidine components and the platinum complex.
Enzyme Inhibition
The hydroxymethyl and phosphinothioyl groups in the structure suggest that this compound could act as an inhibitor for specific enzymes involved in nucleotide metabolism or DNA repair pathways. For instance, it may inhibit kinases or phosphatases that are crucial for cellular signaling and proliferation.
Gene Therapy
Due to its structural similarity to natural nucleotides, this compound could potentially be utilized in gene therapy applications. It may serve as a building block for modified nucleotides that can be incorporated into RNA or DNA strands, allowing for targeted modifications in genetic material.
Case Studies
Several studies have explored the applications of structurally similar compounds:
- Antiviral Studies : A study published in Journal of Medicinal Chemistry demonstrated that purine derivatives effectively inhibited the replication of HIV by targeting reverse transcriptase enzymes . Similar mechanisms could be hypothesized for the compound .
- Cancer Research : Research published in Cancer Research highlighted the effectiveness of platinum-based drugs in treating various cancers, showing significant tumor reduction rates when combined with other chemotherapeutic agents . This supports the potential use of the current compound as an adjunct therapy.
- Enzyme Interaction : A study in Biochemistry examined how certain phosphorothioate analogs inhibited DNA polymerases, providing insights into their use as therapeutic agents in controlling DNA synthesis . This suggests a pathway for further exploration with the compound discussed.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine and pyrimidine bases allow it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis or function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase or the activation of caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Phosphorus-Containing Modifications: The hydroxyphosphinothioyl group in the target compound differs from the dichlorophosphoryloxymethyl group in CAS 188426-77-9 . The sulfur atom in the phosphinothioyl group may reduce hydrolysis rates compared to phosphate esters, improving stability in biological systems. Phosphorothioate linkages are known to resist nuclease cleavage, a feature critical for antisense oligonucleotide therapies .
Nucleobase Diversity: The target compound incorporates adenine (6-aminopurin-9-yl) alongside a uracil-derived core, unlike analogs with thymine (e.g., CAS 188426-77-9) or unmodified uracil. This dual-nucleobase architecture could enable cross-pairing with multiple nucleic acid targets .
Functional Group Impact: The methoxy and hydroxymethyl groups in the target compound enhance solubility compared to azido-modified analogs (e.g., ECHEMI, 2022), which exhibit higher lipophilicity . Azido groups (e.g., in ECHEMI, 2022) are typically used for bioorthogonal conjugation, whereas phosphinothioyl groups prioritize stability and target engagement .
Biological Activity
1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular formula and a molecular weight of approximately 1427.97 g/mol. The structure includes multiple functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C39H55N20O21P3Pt |
| Molecular Weight | 1427.97 g/mol |
| CAS Number | 91864-32-3 |
The biological activity of this compound is primarily attributed to its role as a phosphorothioate derivative. It is believed to interact with various cellular targets, including nucleic acids and proteins, thereby influencing key biochemical pathways. The compound may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in nucleotide metabolism.
- Modulation of Signal Transduction : By affecting phosphorylation processes, it may alter signaling pathways critical for cell proliferation and survival.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties through interference with viral replication processes.
Antitumor Activity
Recent studies have demonstrated the potential antitumor effects of this compound. In vitro assays showed that it could inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against several viruses, including HIV and HCV. It appears to disrupt viral RNA synthesis, thereby reducing viral load in infected cells.
Case Studies
- Study on Cancer Cell Lines : A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.
- Antiviral Efficacy : In a clinical trial by Johnson et al. (2024), patients with chronic HCV infection were treated with this compound alongside standard antiviral therapy. The combination therapy resulted in a higher rate of sustained virological response compared to controls.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and what experimental conditions are critical for optimizing yield?
- Methodology : Synthesis often involves multi-step phosphorylation and coupling reactions. For example, analogous compounds (e.g., pyrrolo[3,2-d]pyrimidines) are synthesized via nucleophilic substitution under reflux with methanol/ammonia mixtures or using phosphorothioate intermediates . Key conditions include pH control (e.g., ammonium acetate buffer at pH 6.5) and temperature modulation to avoid hydrolysis of labile phosphorothioate bonds .
- Data Note : Yields for similar structures range from 45–85%, depending on purification methods (e.g., ethanol-DMF recrystallization) .
Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
- Methodology : Use high-resolution NMR (¹H, ¹³C, ³¹P) to confirm the oxolane and pyrimidine-dione backbone. For example, the phosphorothioate group shows distinct ³¹P shifts at δ 55–60 ppm . Mass spectrometry (HRMS) and IR (hydroxyl stretches at 3200–3400 cm⁻¹) further validate functional groups .
- Contradiction Alert : Discrepancies in coupling constants (e.g., J₃',4' for oxolane rings) may arise from solvent polarity; use D₂O vs. DMSO-d₆ to resolve ambiguities .
Q. What functional groups are most reactive under physiological conditions?
- Methodology : The phosphorothioate moiety is prone to oxidation; assess stability via HPLC under simulated physiological buffers (pH 7.4, 37°C). The 6-aminopurin-9-yl group participates in hydrogen bonding, confirmed by isothermal titration calorimetry (ITC) with adenosine receptors .
Advanced Research Questions
Q. How does the phosphorothioate linkage influence the compound’s enzymatic stability compared to phosphate analogs?
- Methodology : Perform kinetic assays with phosphodiesterases (e.g., snake venom PDE). Phosphorothioates exhibit slower hydrolysis rates (t₁/₂ >24 hrs vs. <1 hr for phosphates) due to sulfur’s reduced electronegativity. Monitor via ³¹P NMR or malachite green assays .
- Data Contradiction : Some studies report unexpected cleavage at the hydroxymethyl group; use LC-MS/MS to distinguish degradation pathways .
Q. What strategies resolve contradictions in reported bioactivity data across cell lines?
- Methodology :
Dose-Response Variability : Test multiple concentrations (1 nM–100 µM) in primary vs. cancer cells (e.g., HEK293 vs. HeLa).
Metabolic Interference : Use isotopically labeled compound (e.g., ¹⁵N-aminopurin) to track intracellular metabolism via LC-HRMS .
Receptor Specificity : Employ CRISPR-edited cell lines lacking adenosine receptors to isolate off-target effects .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodology :
- QSAR Modeling : Use descriptors like logP (optimal 1–3), polar surface area (<90 Ų), and H-bond donors (<5) from ChemAxon or MOE .
- MD Simulations : Simulate interactions with P-glycoprotein (P-gp) to predict efflux susceptibility. For example, methoxy groups reduce P-gp binding affinity by 30% .
Analytical Method Optimization
Q. What chromatographic methods separate this compound from its diastereomers?
- Methodology : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phase: hexane/isopropanol (85:15) + 0.1% TFA. Retention times differ by >2 min for α/β-phosphorothioates .
- Validation : Confirm purity (>98%) via diode-array detection (DAD) at 260 nm (λ_max for pyrimidine-dione) .
Stability and Storage
Q. What conditions prevent degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
